molecular formula C20H11Cl3N2O2 B11550874 2,4-dichloro-6-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol

2,4-dichloro-6-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol

Cat. No.: B11550874
M. Wt: 417.7 g/mol
InChI Key: UOYITAULZNBXEB-UHFFFAOYSA-N
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Description

2,4-dichloro-6-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol is a complex organic compound featuring multiple functional groups, including chlorinated phenol and benzoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-6-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol typically involves multiple steps, including the formation of the benzoxazole ring and subsequent chlorination and phenol substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-6-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The chlorinated positions can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.

Major Products

Major products formed from these reactions include quinones, amines, and substituted phenols, depending on the specific reaction pathway and reagents used.

Scientific Research Applications

2,4-dichloro-6-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dichloro-6-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential for understanding its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chlorinated phenols and benzoxazole derivatives, such as:

  • 2,4-dichlorophenol
  • 5-chloro-1,3-benzoxazole
  • 2,4-dichloro-6-nitrophenol

Uniqueness

What sets 2,4-dichloro-6-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H11Cl3N2O2

Molecular Weight

417.7 g/mol

IUPAC Name

2,4-dichloro-6-[[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]iminomethyl]phenol

InChI

InChI=1S/C20H11Cl3N2O2/c21-13-3-6-18-17(9-13)25-20(27-18)11-1-4-15(5-2-11)24-10-12-7-14(22)8-16(23)19(12)26/h1-10,26H

InChI Key

UOYITAULZNBXEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)Cl)N=CC4=C(C(=CC(=C4)Cl)Cl)O

Origin of Product

United States

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